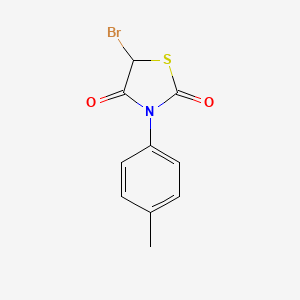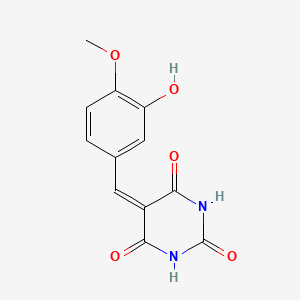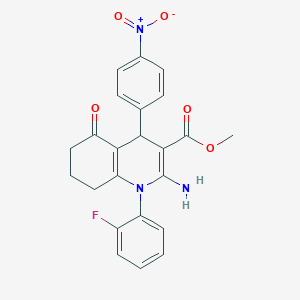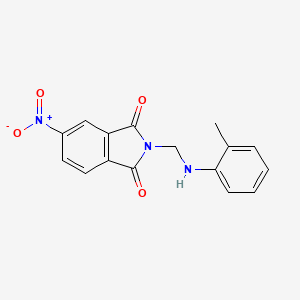![molecular formula C22H28N4O3S B11107171 N-(2,5-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11107171.png)
N-(2,5-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide likely involves multiple steps, including the formation of the sulfonamide group, the hydrazinecarbonyl linkage, and the incorporation of the piperidine ring. Typical reagents might include sulfonyl chlorides, hydrazines, and piperidine derivatives. Reaction conditions could involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the hydrazinecarbonyl linkage.
Substitution: Substitution reactions might occur at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include halogenation or nitration reagents.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted aromatic compounds, and modified sulfonamides.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential interactions with enzymes or receptors.
Medicine: Possible therapeutic effects or as a lead compound in drug development.
Industry: Use in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The hydrazinecarbonyl and sulfonamide groups could play crucial roles in binding and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-methylbenzenesulfonamide
- N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
Uniqueness
The unique combination of functional groups in N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H28N4O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C22H28N4O3S/c1-17-9-10-18(2)21(15-17)26(30(28,29)20-7-5-4-6-8-20)16-22(27)24-23-19-11-13-25(3)14-12-19/h4-10,15H,11-14,16H2,1-3H3,(H,24,27) |
InChI Key |
VRRTXMIAJYCHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B11107090.png)
![(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11107091.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11107099.png)


![[2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium](/img/structure/B11107119.png)


![2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107156.png)
![(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide](/img/structure/B11107163.png)
![(4E)-4-{[(furan-2-ylcarbonyl)oxy]imino}-2,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11107165.png)
![4-Tert-butyl-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107183.png)

![3-methyl-N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline](/img/structure/B11107202.png)
